

Delavirdine Mesylate: Formulation and Solubility for Preclinical Research

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Compound of Interest

Compound Name: Delavirdine Mesylate

Cat. No.: B1670215

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine Mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is an antiretroviral agent effective against Human Immunodeficiency Virus Type 1 (HIV-1).^{[1][2]} Its mechanism of action involves binding directly to the reverse transcriptase enzyme, thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.^{[3][4]} A significant challenge in the preclinical development of **Delavirdine Mesylate** is its poor aqueous solubility, particularly at physiological pH, which can impact its bioavailability and lead to variability in in vivo studies.^{[3][4]} These application notes provide detailed protocols for the formulation and solubility assessment of **Delavirdine Mesylate** to support preclinical research.

Data Presentation

Solubility Profile

The aqueous solubility of Delavirdine is highly pH-dependent. The mesylate salt form enhances its solubility in acidic environments.

Property	Value	Conditions	Reference
Chemical Name	piperazine, 1-[3-[(1-methyl-ethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-, monomethanesulfonate	[4]	
Molecular Formula	C ₂₂ H ₂₈ N ₆ O ₃ S • CH ₄ O ₃ S	[4]	
Molecular Weight	552.68 g/mol	[4]	
Appearance	Odorless white-to-tan crystalline powder	[3][4]	

Aqueous Solubility of Delavirdine Free Base		
pH	Solubility (µg/mL)	Temperature
1.0	2942	23°C
2.0	295	23°C
7.4	0.81	23°C
Data sourced from GSKPro and FDA accessdata.[3][4]		

Common Preclinical Formulation Vehicles

Due to its low solubility, various vehicles can be employed to formulate **Delavirdine Mesylate** for preclinical studies. The choice of vehicle will depend on the route of administration and the required dose.

Vehicle Type	Examples	Considerations
Aqueous Solutions (at low pH)	Acidified water (e.g., with HCl or citric acid)	Suitable for oral gavage if the low pH is tolerable for the animal model. May cause precipitation upon entering the higher pH of the small intestine.
Co-solvent Systems	Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)	Can significantly increase solubility. Potential for drug precipitation upon dilution with aqueous fluids in the GI tract. Toxicity of the co-solvent must be considered. [5] [6]
Suspensions	0.5% - 1% (w/v) Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) in water, 0.2% Tween 80 in water	Suitable for oral administration of insoluble compounds. Particle size and stability of the suspension are critical for dose uniformity. [7]
Lipid-based Formulations	Labrafac PG, Maisine® CC, Transcutol® HP	Can enhance solubility and improve oral absorption of lipophilic drugs. [6]

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment

This protocol determines the equilibrium solubility of **Delavirdine Mesylate** in various preclinical vehicles.

Materials:

- **Delavirdine Mesylate** powder
- Selected preclinical vehicles (e.g., water, pH 7.4 buffer, 0.5% HPMC, 20% PEG 400 in water)

- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
- Centrifuge
- HPLC system with a suitable column and validated analytical method for **Delavirdine Mesylate**
- Calibrated pH meter

Procedure:

- Add an excess amount of **Delavirdine Mesylate** powder to a glass vial (e.g., 5-10 mg).
- Add a known volume of the selected preclinical vehicle (e.g., 1 mL).
- Securely cap the vials and place them on an orbital shaker or rotator.
- Equilibrate the samples for 24-48 hours at a constant temperature (e.g., 25°C).[5]
- After equilibration, visually inspect the vials to ensure an excess of solid drug remains.
- Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant without disturbing the pellet.
- Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples by HPLC to determine the concentration of **Delavirdine Mesylate**.
- If the vehicle is buffered, measure the final pH of the solution.

Protocol 2: Preparation of a Delavirdine Mesylate Solution using a Co-solvent System

This protocol describes the preparation of a solution for oral administration in preclinical species.

Materials:

- **Delavirdine Mesylate** powder
- PEG 400
- Sterile water for injection or purified water
- Glass beaker or vial
- Magnetic stirrer and stir bar
- Calibrated balance

Procedure:

- Weigh the required amount of **Delavirdine Mesylate**.
- Calculate the required volumes of PEG 400 and water. For example, for a 10 mg/mL solution in 40% PEG 400, for a final volume of 10 mL, you would need 100 mg of **Delavirdine Mesylate**, 4 mL of PEG 400, and 6 mL of water.
- Add the PEG 400 to a beaker.
- While stirring, slowly add the weighed **Delavirdine Mesylate** powder to the PEG 400.
- Continue stirring until the powder is fully dissolved. Gentle heating (up to 40°C) or sonication may be used to aid dissolution.[5]
- Once dissolved, slowly add the water to the solution while continuously stirring.
- Make up to the final volume with water.
- Visually inspect the final solution for any precipitation.

Protocol 3: Preparation of a Delavirdine Mesylate Suspension

This protocol details the preparation of a homogenous suspension for oral gavage.

Materials:

- **Delavirdine Mesylate** powder
- 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water
- Mortar and pestle
- Graduated cylinder
- Magnetic stirrer and stir bar

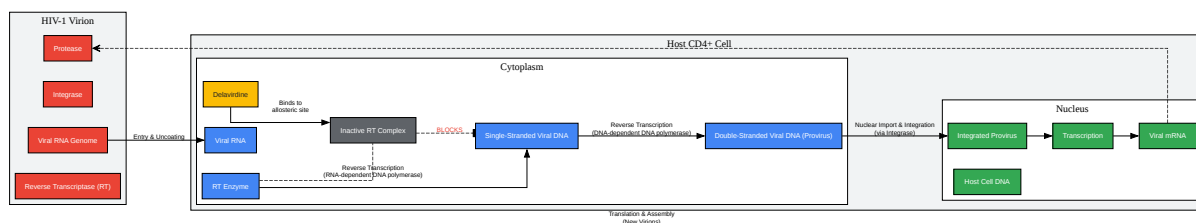
Procedure:

- Prepare the 0.5% HPMC vehicle by slowly adding HPMC powder to water while stirring, and continue to stir until fully dissolved.
- Weigh the required amount of **Delavirdine Mesylate**.
- Place the powder in a mortar.
- Add a small volume of the 0.5% HPMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This ensures complete wetting of the drug particles.^[5]
- Gradually add the remaining vehicle in small portions while continuing to mix.
- Transfer the mixture to a graduated cylinder and rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the drug.
- Adjust to the final volume with the vehicle.
- Transfer the suspension to a beaker and stir continuously with a magnetic stirrer before and during dose administration to maintain homogeneity.

Mandatory Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the mechanism of action of **Delavirdine Mesylate** as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

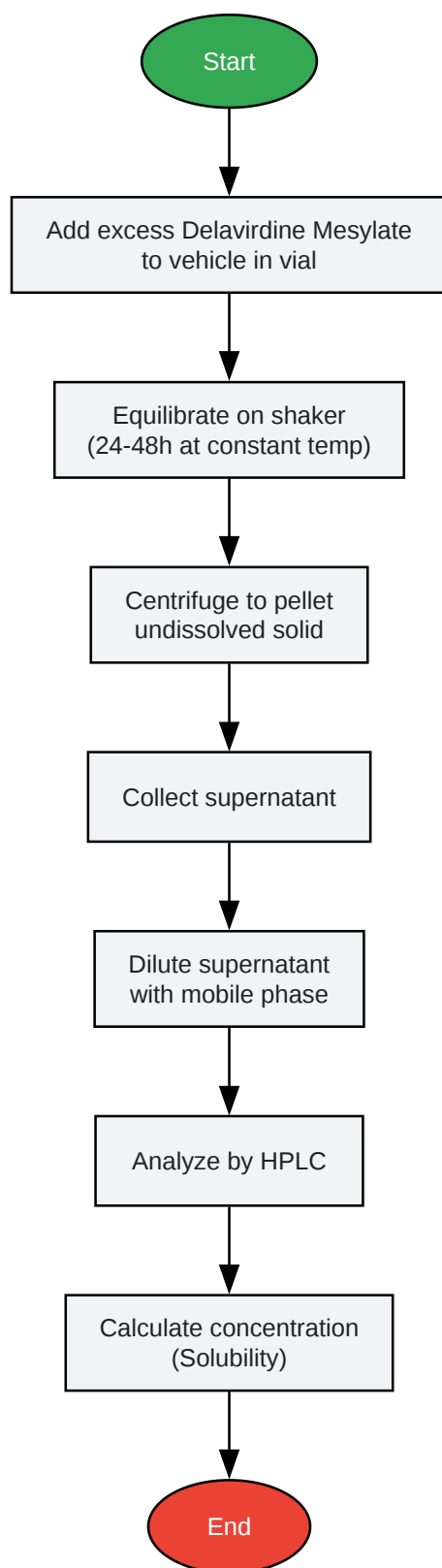


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Caption: Mechanism of Delavirdine action on HIV-1 reverse transcription.

Experimental Workflow: Thermodynamic Solubility Assessment

The following diagram outlines the workflow for determining the thermodynamic solubility of **Delavirdine Mesylate**.

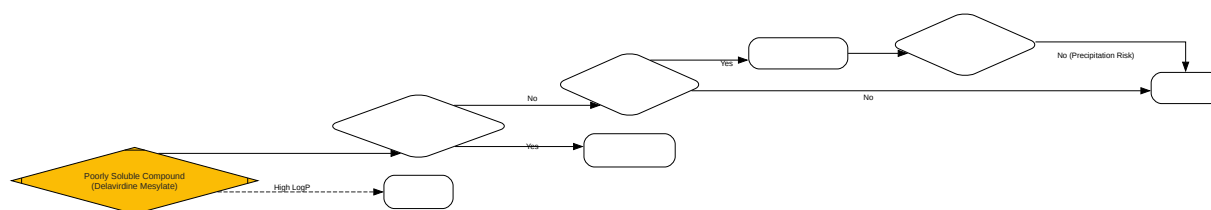


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Caption: Workflow for thermodynamic solubility determination.

Logical Relationships in Formulation Selection

This diagram illustrates the decision-making process for selecting an appropriate preclinical formulation for a poorly soluble compound like **Delavirdine Mesylate**.



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Caption: Decision tree for preclinical formulation selection.

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